molecular formula C22H23N3O5S2 B2541845 Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate CAS No. 852366-88-2

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate

Cat. No.: B2541845
CAS No.: 852366-88-2
M. Wt: 473.56
InChI Key: DXHHPDDMSGTTSK-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound features a thiophene ring substituted with various functional groups, including a quinazoline moiety, which is known for its diverse biological activitiesABS:AT/CR:TX_2ADD:ABS:AT - ResearchGate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditionsABS:AT/CR:TX_2ADD:ABS:AT - ResearchGateABS:AT/CR:TX_2ADD:ABS:AT - ResearchGate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Substituted quinazoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activities of quinazoline derivatives, including Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate, have been extensively studiedABS:AT/CR:TX_2ADD:ABS:AT - ResearchGate. These compounds exhibit a range of activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory propertiesABS:AT/CR:TX_2ADD:ABS:AT - ResearchGate.

Medicine: In the medical field, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure and reactivity profile make it valuable for various industrial applications.

Comparison with Similar Compounds

  • Quinazolinone Derivatives: These compounds share the quinazoline core and exhibit similar biological activitiesABS:AT/CR:TX_2ADD:ABS:AT - ResearchGate.

  • Thiophene Derivatives: Compounds containing thiophene rings are structurally similar and often possess comparable chemical properties.

Uniqueness: Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate stands out due to its specific substitution pattern and the presence of both ester and amide groups. This unique combination of functional groups contributes to its distinct reactivity and biological activity.

Properties

IUPAC Name

diethyl 3-methyl-5-(2-quinazolin-4-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-5-29-21(27)16-12(3)17(22(28)30-6-2)32-20(16)25-18(26)13(4)31-19-14-9-7-8-10-15(14)23-11-24-19/h7-11,13H,5-6H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHHPDDMSGTTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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